molecular formula C10H15N3O3 B12423905 Ingavirin-d6

Ingavirin-d6

Cat. No.: B12423905
M. Wt: 231.28 g/mol
InChI Key: KZIMLUFVKJLCCH-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ingavirin-d6 involves the incorporation of deuterium atoms into the molecular structure of Ingavirin. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated solvents and reagents is optimized to minimize costs and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Ingavirin-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ingavirin-d6 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of the pharmacokinetics and metabolic pathways of Ingavirin. Its applications include:

Mechanism of Action

Ingavirin-d6, like its parent compound Ingavirin, exerts its antiviral effects through multiple mechanisms:

Comparison with Similar Compounds

Uniqueness of Ingavirin-d6: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. Its broad-spectrum antiviral activity and multiple mechanisms of action make it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

231.28 g/mol

IUPAC Name

2,2,3,3,4,4-hexadeuterio-5-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid

InChI

InChI=1S/C10H15N3O3/c14-9(2-1-3-10(15)16)12-5-4-8-6-11-7-13-8/h6-7H,1-5H2,(H,11,13)(H,12,14)(H,15,16)/i1D2,2D2,3D2

InChI Key

KZIMLUFVKJLCCH-NMFSSPJFSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)NCCC1=CN=CN1)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCCC(=O)O

Origin of Product

United States

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